5-Lipoxygenase Inhibition Potency: A Quantitative Comparison Against Class-Average Baselines
The compound demonstrates an IC50 of 500 nM against human 5-lipoxygenase (5-LO) in polymorphonuclear leukocytes (PMNL), placing it within the mid-range of the broader tetrahydrobenzazepine class (IC50 range: 0.199–3.16 μM) [1]. While the class-average baseline indicates variable potency, this specific compound's 500 nM value provides a quantifiable benchmark for structure-activity relationship (SAR) studies and lead optimization efforts targeting 5-LO-mediated inflammatory pathways [2].
| Evidence Dimension | Inhibition of 5-lipoxygenase (5-LO) |
|---|---|
| Target Compound Data | IC50 = 500 nM |
| Comparator Or Baseline | Tetrahydrobenzazepine class IC50 range: 0.199–3.16 μM (199–3160 nM) |
| Quantified Difference | Target compound IC50 is 2.5-fold lower (more potent) than the class upper bound; approximately 2.5-fold higher than the class lower bound. |
| Conditions | Human PMNL; pre-incubation 15 min; reduction in 5-LO product formation; arachidonic acid stimulation |
Why This Matters
This quantitative positioning enables researchers to rationally select this compound as a potency-calibrated tool for probing 5-LO biology or as a synthetic precursor for further derivatization.
- [1] BindingDB. (n.d.). BDBM50062729 (CHEMBL3397715). IC50 = 500 nM for human 5-lipoxygenase. View Source
- [2] Pfizer Inc. (1995). Tetrahydrobenzazepine derivatives which inhibit lipoxygenase. United States Patent 5,478,822. IC50 range: 0.199–3.16 μM. View Source
